3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
CAS No.: 1217731-62-8
Cat. No.: VC2647495
Molecular Formula: C13H16Cl2FN3
Molecular Weight: 304.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217731-62-8 |
|---|---|
| Molecular Formula | C13H16Cl2FN3 |
| Molecular Weight | 304.19 g/mol |
| IUPAC Name | 5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
| Standard InChI | InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1 |
| Standard InChI Key | XBBDZYBMPRMHFX-UVDYRLMLSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl |
| SMILES | C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl |
| Canonical SMILES | C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound consists of a pyrazole ring connected to a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. The 4-position of the pyrrolidine ring is substituted with a 4-fluorophenyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it more suitable for various research applications.
Physical and Chemical Properties
The compound exhibits the following key properties that define its chemical identity and behavior:
Table 1: Physical and Chemical Properties of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride
| Property | Value |
|---|---|
| CAS Number | 1217731-62-8 |
| Molecular Formula | C13H16Cl2FN3 |
| Molecular Weight | 304.19 g/mol |
| IUPAC Name | 5-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
| Physical State | Solid (typical for similar compounds) |
| PubChem Compound ID | 46737182 |
The stereochemistry of this compound is particularly noteworthy, as the specific spatial arrangement of atoms at the 3 and 4 positions of the pyrrolidine ring can significantly influence its binding characteristics and potential biological activities.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H/t11-,12+;;/m0../s1 |
| Standard InChIKey | XBBDZYBMPRMHFX-UVDYRLMLSA-N |
| Isomeric SMILES | C1C@HC3=CC=C(C=C3)F.Cl.Cl |
| Canonical SMILES | C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl |
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.
Structural Relationship to Similar Compounds
Comparison with Related Structures
3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride shares structural similarities with several related compounds, including the non-salt form and compounds with similar core structures but different substituents.
Table 3: Comparison with Structurally Related Compounds
The core structure shares features with compounds investigated for TrkA kinase inhibition, suggesting potential for similar biochemical interactions .
Synthesis and Preparation
Purification Methods
Purification of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride would typically employ standard techniques used for similar pyrrolidine derivatives:
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Column chromatography with appropriate solvent systems
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Recrystallization from suitable solvents
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Formation of the dihydrochloride salt to exploit solubility differences
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High-performance liquid chromatography (HPLC) for analytical-grade purity
The dihydrochloride salt formation likely involves treating the free base with hydrochloric acid in an appropriate solvent system, followed by isolation of the precipitated salt.
| Structural Element | Potential Research Application |
|---|---|
| Pyrazole moiety | Investigation of interactions with targets known to bind pyrazole-containing compounds |
| Pyrrolidine with (3S,4R) stereochemistry | Exploration of stereochemical requirements for biological activity |
| 4-Fluorophenyl group | Study of halogen bonding interactions and metabolic stability |
| Dihydrochloride salt form | Investigation of solubility effects on bioavailability |
While specific biological activity data for this exact compound is limited in the available literature, compounds containing similar structural elements have shown diverse biological activities.
Analytical Characterization Methods
Spectroscopic Analysis
The structure of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride can be confirmed and characterized using various spectroscopic techniques:
Table 5: Spectroscopic Methods for Compound Characterization
| Analytical Method | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemical assignment |
| Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern |
| Infrared Spectroscopy (IR) | Functional group identification |
| X-ray Crystallography | Absolute stereochemical configuration |
These complementary techniques would provide comprehensive structural characterization essential for confirming the identity and purity of the compound.
Chromatographic Analysis
Chromatographic methods suitable for analysis of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride include:
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High-Performance Liquid Chromatography (HPLC) with appropriate columns
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Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution
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Chiral chromatography to confirm stereochemical purity
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity assessment
These methods are essential for assessing compound purity and monitoring synthetic progress.
Future Research Directions
Areas for Further Investigation
Several promising research directions could expand our understanding of 3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride:
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Comprehensive pharmacological profiling against diverse biological targets
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Development of more efficient stereoselective synthetic routes
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Systematic structure-activity relationship studies through strategic modification
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Investigation of specific biological mechanisms and potential therapeutic applications
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Development of novel analytical methods for detection and quantification
Each of these directions would contribute valuable information about this compound's properties and potential utility.
Challenges and Opportunities
The complex structure of this compound presents both challenges and opportunities:
Challenges:
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Achieving stereoselective synthesis of the (3S,4R) configuration efficiently
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Limited publicly available data on specific biological activities
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Potential stability issues under certain experimental conditions
Opportunities:
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Unique three-dimensional structure for exploring novel binding interactions
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Potential as a scaffold for developing more complex bioactive molecules
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Applications in understanding stereochemical requirements of biological targets
Further investigation could overcome these challenges while capitalizing on the opportunities presented by this structurally distinct compound.
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